molecular formula C16H17NO5S B8663436 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid

5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid

Cat. No.: B8663436
M. Wt: 335.4 g/mol
InChI Key: LKGSOMVKASWNBI-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid is a complex organic compound with the molecular formula C15H15NO4S2. This compound is known for its unique structural features, which include a dimethylamino group, a sulfonyl group, and a phenylmethyl ether group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzoic acid derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino group is converted to a dimethylamino group through a sulfonylation reaction using dimethylamine and a sulfonyl chloride.

    Etherification: The phenylmethyl ether group is introduced through an etherification reaction using phenylmethyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and dimethylamino groups are key to its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Dimethylamino)sulfonyl]benzoic acid
  • 2-[(Dimethylamino)carbonyl]benzoic acid
  • 4-[(Phenylsulfonyl)amino]benzoic acid

Uniqueness

5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-8-9-15(14(10-13)16(18)19)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

LKGSOMVKASWNBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiOH (20.56 mg, 0.86 mmol) was added to a stirred solution of methyl 5-[(dimethylamino) sulfonyl]-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 62; 300 mg, 0.86 mmol) in a mixture of tetrahydrofuran and water (3:1, 40 ml). The mixture was heated at 50° C. for 6 h, and then diluted with ethyl acetate (50 ml). 10% Aqueous HCl was added to the mixture to adjust pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to yield the title compound as a white solid. 230 mg.
Name
Quantity
20.56 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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